3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring system. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The electron-donating methoxy (-OCH3) and amino (-NH2) groups could potentially have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-donating groups (amino and methoxy groups) and the electron-withdrawing carboxamide group. These groups could potentially make the molecule more reactive towards electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Future Directions
Properties
IUPAC Name |
3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S2/c1-32-16-7-4-14(5-8-16)18-13-17(15-6-9-19(33-2)20(12-15)34-3)21-22(27)23(36-25(21)29-18)24(31)30-26-28-10-11-35-26/h4-13H,27H2,1-3H3,(H,28,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQXQJFPZCBLID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC(=C(C=C4)OC)OC)C(=C(S3)C(=O)NC5=NC=CS5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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